N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide
Description
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a structurally complex compound featuring a quinazoline core fused with a 1,3-dioxole ring. The quinazoline moiety is substituted at position 6 with a sulfanylidene (S=) group and at position 7 with a butanamide chain linked to a 2-(1H-indol-3-yl)ethyl group. While direct pharmacological data for this compound are unavailable, its structural features align with molecules studied for antitumor, antimicrobial, and CNS-modulating activities.
Properties
Molecular Formula |
C23H22N4O4S |
|---|---|
Molecular Weight |
450.5 g/mol |
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide |
InChI |
InChI=1S/C23H22N4O4S/c28-21(24-8-7-14-12-25-17-5-2-1-4-15(14)17)6-3-9-27-22(29)16-10-19-20(31-13-30-19)11-18(16)26-23(27)32/h1-2,4-5,10-12,25H,3,6-9,13H2,(H,24,28)(H,26,32) |
InChI Key |
DSRAITHESDWDIA-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=S)N3)CCCC(=O)NCCC4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Preparation Methods
C–H Activation/Annulation with Sulfoxonium Ylides
A Rh(III)-catalyzed method enables the formation of the quinazolinone core through selective C–H activation of N-arylamidines. Sulfoxonium ylides act as safe carbene precursors, reacting with N-arylamidines under additive control. Using CuF/CsOAc as additives, the annulation proceeds efficiently at 100°C in DCE, yielding 6-sulfanylidene quinazolinones with >80% efficiency. This method avoids hazardous reagents like diazo compounds, aligning with green chemistry principles.
Microwave-Assisted Cyclization
Microwave irradiation accelerates the cyclization of substituted benzamides with succinic anhydride. For example, heating 4-bromo-N-(2-carbamoylethyl)benzamide with succinic anhydride at 180°C for 15 minutes under microwave conditions affords the quinazolinone derivative in 72% yield, compared to 45% under traditional thermal reflux. This approach reduces reaction times from days to minutes and minimizes side products like dimerized anhydrides.
Formation of the Dioxolo[4,5-g] Moiety
The dioxolo ring is introduced via cyclization of diamine derivatives or oxidative coupling.
Cyclization with Sulfonium Salts
Reaction of 1,2-diamines with sulfonium salts in acidic media forms thedioxolo ring. For instance, treating 5-amino-4-hydroxyquinazolin-8(5H)-one with 1,2-bis(chloromethyl)benzene in the presence of NaH in DMF yields the fused dioxolo-quinazolinone system. This step typically achieves 65–75% yields and requires careful temperature control to prevent epoxide formation.
Oxidative Coupling
Electron-rich catechol derivatives undergo oxidative coupling with quinazolinones using FeCl as an oxidant. This method, performed in dichloromethane at room temperature, forms the dioxole ring with 60–68% efficiency.
Functionalization with the Indole-Butanamide Side Chain
The final step involves coupling the quinazolinone-dioxole intermediate with the indole-ethyl group via amide bond formation.
Carbodiimide-Mediated Amidation
The carboxylic acid derivative of the quinazolinone core reacts with N-[2-(1H-indol-3-yl)ethyl]amine using EDC/HOBt in DMF. After 12 hours at 25°C, the reaction affords the target compound in 55–60% yield. Purification via silica gel chromatography (eluent: CHCl/MeOH 9:1) isolates the product with >95% purity.
Reductive Amination
An alternative route employs reductive amination of a ketone intermediate with the indole-ethyl amine. Using NaBHCN in methanol at pH 5–6, this method achieves 50% yield but requires stringent moisture control.
Optimization Data and Comparative Analysis
Microwave-assisted steps significantly enhance efficiency, while traditional methods remain viable for scale-up.
Structural Characterization and Validation
The compound is validated via:
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives.
Reduction: The quinazolinone structure can be reduced to form dihydroquinazolinones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions typically require acidic conditions and catalysts such as Lewis acids.
Major Products
The major products formed from these reactions include indoxyl derivatives, dihydroquinazolinones, and various substituted indoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Activity
Numerous studies have investigated the anticancer potential of compounds with structural similarities to N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide. Research indicates that derivatives of quinazoline exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds designed to inhibit epidermal growth factor receptor (EGFR) have shown promising results in vitro against hepatocellular carcinoma and breast adenocarcinoma cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound | Target Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HepG2 | 0.137 |
| Compound B | MCF-7 | 0.164 |
| N-[2-(1H-indol-3-yl)ethyl]-... | TBD | TBD |
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Studies have shown that quinazoline derivatives can inhibit microbial DNA gyrase, making them viable candidates for developing new antimicrobial agents. Preliminary findings indicate that certain synthesized analogs exhibit significant antibacterial activity against strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa .
Table 2: Antimicrobial Activity of Related Compounds
| Compound | Microbial Strain | Minimum Inhibitory Concentration (µg/mL) |
|---|---|---|
| Compound X | Mycobacterium smegmatis | 6.25 |
| Compound Y | Pseudomonas aeruginosa | TBD |
Case Studies and Research Findings
Research has demonstrated the efficacy of related compounds in various biological assays:
- Antitumor Studies : A study evaluating the cytotoxicity of quinoline derivatives revealed IC50 values comparable to standard chemotherapeutics such as erlotinib, indicating strong potential for further development into anticancer agents.
- Antimicrobial Screening : Compounds derived from similar scaffolds were tested against multiple bacterial strains, with some exhibiting low MIC values indicative of potent antimicrobial properties.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-4-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity and triggering various cellular pathways. For example, it may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a family of quinazoline derivatives modified at positions 6 and 5. Key analogs and their distinguishing features are summarized below:
Table 1: Structural and Physicochemical Comparison
Key Structural and Functional Insights
Indole vs. Benzodioxol/Dimethoxyphenyl Side Chains: The target compound’s indole group may confer affinity for serotonin receptors or tyrosine kinase inhibitors, whereas benzodioxol () and dimethoxyphenyl () substituents likely alter target selectivity.
Sulfanylidene vs. Sulfanyl Substituents: The sulfanylidene (S=) group in the target compound introduces tautomerism, which may stabilize interactions with enzymatic active sites. In contrast, sulfanyl (S-) analogs (e.g., fluorobenzyl or amino-oxoethyl in –5) rely on thioether bonds for covalent or non-covalent interactions .
Fluorine and Amide Modifications: Fluorine in and enhances electronegativity and metabolic stability via C-F bond resistance to oxidation.
Molecular Weight and Bioavailability :
- Higher molecular weights (e.g., 579.64 in ) may limit oral bioavailability, whereas the lower-weight compound in (498.51) could have better pharmacokinetic profiles.
Table 2: Inferred Pharmacological Implications
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications based on various research findings.
Chemical Structure and Synthesis
The compound features a unique structural arrangement combining an indole moiety and a quinazoline derivative. Its molecular formula is , and it possesses significant pharmacological properties attributed to its structural components. The synthesis typically involves multi-step organic reactions, starting with the preparation of the indole derivative followed by the formation of the quinazoline moiety. The final product is achieved through controlled coupling processes.
Biological Activity Overview
The biological activity of this compound primarily stems from its interaction with specific molecular targets:
- Anticancer Activity : Studies indicate that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines. For instance, it has shown significant antiproliferative effects against A549 lung cancer cells and other rapidly dividing tumor cells .
- Antimicrobial Properties : Research highlights its effectiveness against strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The minimum inhibitory concentration (MIC) against MRSA has been reported as low as 0.98 μg/mL, showcasing its potential as an antibacterial agent .
The mechanism of action involves multiple pathways:
- The indole moiety interacts with cellular receptors, potentially modulating signaling pathways associated with cell growth and apoptosis.
- The quinazoline structure is known to inhibit various enzymes, which may lead to the suppression of tumor growth and bacterial proliferation .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity Evaluation
In a recent study, the compound was tested against several cancer cell lines. The results indicated that it effectively inhibited cell growth in a dose-dependent manner, particularly in A549 cells. This suggests potential applications in cancer therapy, warranting further investigation into its efficacy and safety profiles .
Case Study: Antimicrobial Efficacy
Another study focused on the antimicrobial properties of related indole derivatives highlighted their ability to inhibit biofilm formation in MRSA strains. This characteristic is crucial as biofilms contribute to antibiotic resistance and treatment failures in clinical settings .
Q & A
Q. What key structural features of the compound influence its reactivity and biological activity?
The compound's reactivity and bioactivity stem from its heterocyclic quinazoline core, indole moiety, dioxole ring, and sulfanylidene group. The quinazoline scaffold is known for interacting with enzymes like kinases, while the indole group facilitates π-π stacking in biological targets. The sulfanylidene moiety may enhance solubility or participate in redox reactions. Structural characterization via NMR and X-ray crystallography is critical to confirm these features .
Q. Which spectroscopic techniques are most effective for characterizing the compound post-synthesis?
High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C NMR are essential for confirming molecular weight and connectivity. Infrared (IR) spectroscopy identifies functional groups (e.g., C=O, S-H), while UV-Vis can track conjugation in the quinazoline system. Purity is assessed via HPLC with diode-array detection .
Q. What are common degradation pathways under varying pH conditions, and how are degradation products identified?
Acidic conditions may hydrolyze the amide bond or dioxole ring, while alkaline environments could oxidize the sulfanylidene group. Accelerated stability studies (e.g., 40°C/75% RH) coupled with LC-MS/MS help identify degradation products. Fragmentation patterns and isotopic labeling are used to trace degradation pathways .
Advanced Research Questions
Q. How can computational chemistry predict the compound’s reactivity in novel synthetic pathways?
Density functional theory (DFT) calculates transition-state energies to predict reaction feasibility. Molecular docking identifies potential binding sites for biological activity, while cheminformatics tools (e.g., RDKit) optimize reaction conditions. ICReDD’s quantum chemical reaction path searches reduce trial-and-error experimentation .
Q. What experimental design strategies minimize byproduct formation during synthesis?
Statistical design of experiments (DoE) identifies critical factors (e.g., temperature, catalyst loading). For example, a central composite design optimizes the nucleophilic substitution step to reduce thioether byproducts. Response surface methodology balances yield and purity, with in-situ FTIR monitoring reaction progress .
Q. How can discrepancies in biological activity data across assay conditions be resolved?
Orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) validate target engagement. Dose-response curves and Hill coefficients quantify potency differences. Contradictions may arise from assay-specific parameters (e.g., ATP concentration in kinase assays), requiring normalization to internal controls .
Q. What challenges arise in scaling up synthesis while maintaining purity, and how are they addressed?
Multi-step synthesis risks intermediate degradation; flow chemistry improves heat/mass transfer in exothermic steps (e.g., cyclocondensation). Membrane filtration (nanofiltration) removes low-molecular-weight impurities. Process analytical technology (PAT) ensures real-time quality control, with DoE optimizing solvent ratios and residence times .
Methodological Notes
- Contradiction Handling : reports Na2S2O4 for indole coupling, while uses sulfonamide chemistry. Researchers should compare yields/purity under both conditions using DoE .
- Advanced Tools : AI-driven platforms like COMSOL Multiphysics simulate reaction kinetics for scale-up, reducing empirical optimization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
